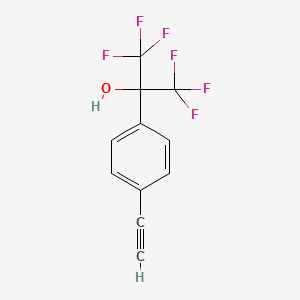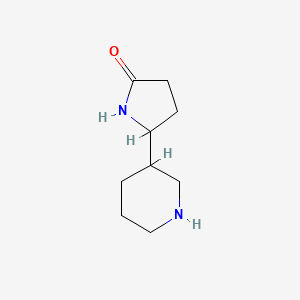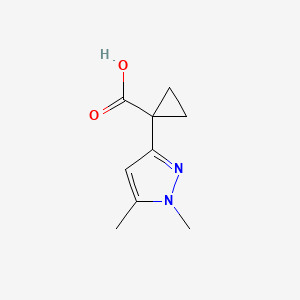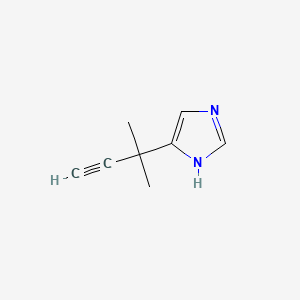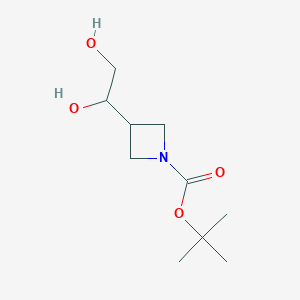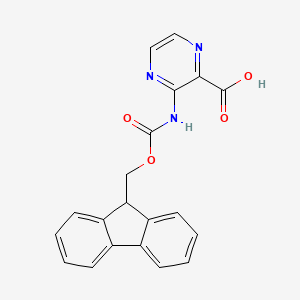
(R)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group on an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 2-methylacetophenone to form 2-methyl-3-nitroacetophenone, which is then reduced to the corresponding amine.
Nitration: The nitration of 2-methylacetophenone can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: The nitro group in 2-methyl-3-nitroacetophenone is reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-methyl-3-nitroaniline: Similar structure but lacks the ethan-1-amine backbone.
3-nitroacetophenone: Similar nitro group and phenyl ring but lacks the amine group.
2-methyl-3-nitrophenol: Similar nitro and methyl groups but has a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine is unique due to the combination of its nitro, methyl, and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(1R)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m1/s1 |
InChIキー |
FHMQWVFXCUXEKN-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


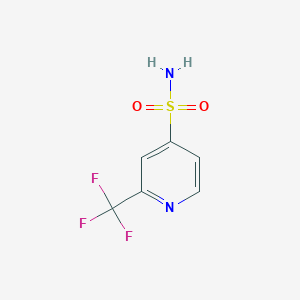


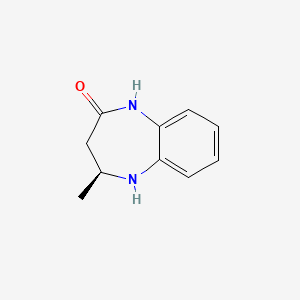
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
